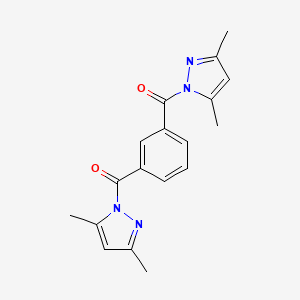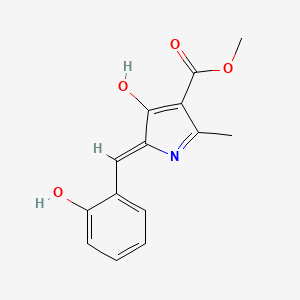
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole), also known as PDC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PDC is a versatile molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have anti-inflammatory and antioxidant properties. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been studied for its potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its versatility. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods and can be modified to produce derivatives with different properties. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is relatively easy to handle and can be stored for extended periods of time without degradation. However, one limitation of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole). One area of interest is the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) and its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)-based sensors for detecting biomolecules and the use of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in the synthesis of novel materials.
Méthodes De Synthèse
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods, including the reaction of 1,3-diketones with hydrazine derivatives, the reaction of β-diketones with phenylhydrazine, and the reaction of 1,3-diketones with phenylhydrazine. The most common method for synthesizing 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) involves the reaction of 1,3-diketones with hydrazine derivatives, which results in the formation of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) as a yellow crystalline solid.
Applications De Recherche Scientifique
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is in the field of cancer research. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[3-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-8-13(3)21(19-11)17(23)15-6-5-7-16(10-15)18(24)22-14(4)9-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCBYLYNWRGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,3-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)
![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)